molecular formula C11H9N B120327 2-Phenylpyridine CAS No. 1008-89-5

2-Phenylpyridine

Cat. No.: B120327
CAS No.: 1008-89-5
M. Wt: 155.2 g/mol
InChI Key: VQGHOUODWALEFC-UHFFFAOYSA-N
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Description

2-Phenylpyridine is an organic compound with the molecular formula C₁₁H₉N. It is a colorless, viscous liquid that is sparingly soluble in water.

Mechanism of Action

Target of Action

2-Phenylpyridine, an organic compound with the formula C6H5C5H4N , has been studied as a dopamine D3 receptor selective ligand . The dopamine D3 receptor plays a crucial role in the central nervous system and is associated with several neurological and psychiatric conditions.

Mode of Action

It’s known that the compound can interact with its targets, such as the dopamine d3 receptor, potentially influencing the receptor’s activity

Biochemical Pathways

This compound and its derivatives have been used as precursors to highly fluorescent metal complexes, which could be of value in organic light-emitting diodes (OLEDs) . The compound is prepared by the reaction of phenyl lithium with pyridine . The reaction of iridium trichloride with this compound proceeds via cyclometallation to give the chloride-bridged complex . These reactions are part of the biochemical pathways influenced by this compound.

Result of Action

In the context of glucose oxidase activity, cyclometalated Ru(II) derivatives of this compound behave as noncompetitive inhibitors . This means they decrease the enzyme’s activity without affecting the binding of the enzyme to its substrate . The inhibition constants Ki are 0.036 and 0.017 M for two different derivatives, indicating that one inhibits the enzymatic activity more efficiently than the other .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water is low , which could affect its distribution and availability in aqueous environments. Additionally, the compound’s reactivity may vary depending on the presence of other substances, such as phenyl lithium or iridium trichloride .

Biochemical Analysis

Biochemical Properties

2-Phenylpyridine has been found to interact with enzymes such as glucose oxidase . Cyclometalated RuII derivatives of this compound behave as noncompetitive inhibitors of glucose oxidase from Aspergillus niger in the enzyme-catalyzed oxidation of d-glucose by O2 into the corresponding lactone .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with enzymes. For instance, it has been shown to inhibit the activity of glucose oxidase, an enzyme involved in the oxidation of glucose . This interaction can influence cellular metabolism, particularly in processes involving glucose utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. In the case of glucose oxidase, this compound acts as a noncompetitive inhibitor, binding to the enzyme in a way that reduces its activity . This interaction can lead to changes in cellular metabolism, as the oxidation of glucose by glucose oxidase is a key step in many metabolic pathways .

Temporal Effects in Laboratory Settings

Its effects on enzyme activity, such as the inhibition of glucose oxidase, suggest that it may have long-term impacts on cellular function .

Metabolic Pathways

This compound interacts with the metabolic pathway involving glucose oxidase, an enzyme that catalyzes the oxidation of glucose . By inhibiting this enzyme, this compound can influence metabolic flux and alter metabolite levels .

Transport and Distribution

Given its interactions with enzymes such as glucose oxidase, it is likely that it can be transported to sites of enzyme activity .

Subcellular Localization

Given its interactions with enzymes such as glucose oxidase, it is likely that it can be localized to areas where these enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyridine can be synthesized through several methods. One common method involves the reaction of phenyl lithium with pyridine. The reaction proceeds as follows:

C6H5Li+C5H5NC6H5C5H4N+LiHC₆H₅Li + C₅H₅N → C₆H₅-C₅H₄N + LiH C6​H5​Li+C5​H5​N→C6​H5​−C5​H4​N+LiH

In this method, phenyl lithium is prepared by reacting lithium with bromobenzene in dry ether. The phenyl lithium is then reacted with pyridine in dry toluene at elevated temperatures to yield this compound .

Another method involves the reaction of benzenediazonium chloride with pyridine under basic conditions. This method is less commonly used but provides an alternative route to the compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form 2-phenylpiperidine.

    Substitution: It undergoes electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitro compounds, while nucleophilic substitution often involves organometallic reagents.

Major Products

Scientific Research Applications

2-Phenylpyridine and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Phenylpyridine can be compared with other similar compounds such as:

    2-Benzylpyridine: Similar structure but with a benzyl group instead of a phenyl group.

    2-(2-Pyridyl)pyridine: Contains two pyridine rings instead of a phenyl and a pyridine ring.

    2-Phenylquinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its ability to form highly fluorescent metal complexes, which are valuable in optoelectronic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-phenylpyridine
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InChI

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VQGHOUODWALEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074417
Record name Pyridine, 2-phenyl-
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Molecular Weight

155.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 2-Phenylpyridine
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Vapor Pressure

0.0028 [mmHg]
Record name 2-Phenylpyridine
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CAS No.

1008-89-5
Record name 2-Phenylpyridine
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Record name 2-Phenylpyridine
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Record name Pyridine, 2-phenyl-
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Record name Pyridine, 2-phenyl-
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Record name 2-phenylpyridine
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Record name 2-PHENYLPYRIDINE
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Synthesis routes and methods I

Procedure details

216.5 g (3.0 mol) of tetrahydrofuran (THF), 113.5 g (1.0 mol) of 2-chloropyridine and 0.24 g of Pd(dppf)Cl2 (0.03 mol %) are placed in a flask and heated to 50° C. while stirring. 510 g of phenylmagnesium chloride solution in THF (27% strength) are slowly metered in while cooling externally so that the temperature does not exceed 50° C. The mixture is then stirred for another 90 minutes at this temperature. It is slowly hydrolyzed with 250 g of water and allowed to cool to room temperature. After phase separation, the aqueous phase is stirred with 250 ml of tert-butyl methyl ether. After renewed phase separation, the organic phases combined and the reaction mixture is evaporated at 150 mbar. It is subsequently distilled at atmospheric pressure until a bottom temperature of 80° C. has been reached. The distillation residue is distilled at 10 mbar, giving 152.0 g of 2-phenylpyridine (98.1%), purity: 98.7% (according to GC).
Quantity
510 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
113.5 g
Type
reactant
Reaction Step Four
Quantity
0.24 g
Type
catalyst
Reaction Step Four
Quantity
216.5 g
Type
solvent
Reaction Step Four
Yield
98.1%

Synthesis routes and methods II

Procedure details

44.9 mg (0.2 mmol) of palladium acetate, 70 mg (0.2 mmol) of 2-(dicyclohexylphosphino)biphenyl, 1.3455 grams (14 mmol) of sodium t-butoxide, 1.1281 grams (5 mmol) of 2-(2,4-difluorophenyl)-4-chloropyridine, and 0.7029 grams (6 mmol) of indole were mixed with 60 ml of toluene and refluxed for 48 hours. Next a double portion of the catalyst package and one more portion of indole was added to the mixture to reflux for 72 hours. The reaction contents were cooled to room temperature, diluted with dichloromethane and preabsorbed onto silica and chromatographed using methylene chloride eluent to isolate 0.978 grams of yellow solid in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.3455 g
Type
reactant
Reaction Step Three
Name
2-(2,4-difluorophenyl)-4-chloropyridine
Quantity
1.1281 g
Type
reactant
Reaction Step Three
Quantity
0.7029 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
44.9 mg
Type
catalyst
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Yield
63%

Synthesis routes and methods III

Procedure details

Into a reactor were introduced 0.79 g (5.0 mmol) of 2-bromo-pyridine, 0.73 g (6.0 mmol) of phenylboric acid, 1.38 g (10.0 mmol) of potassium carbonate, 11.2 mg (0.05 mmol) of palladium acetate, 39.1 mg (0.1 mmol) of the 1,1-diphenyl-2-(dicyclohexylphosphine)propene obtained in Example 2, 5.0 ml of water, and 15.0 ml of toluene under a nitrogen atmosphere. The resultant reaction mixture was stirred at 80° C. for 4 hours and then cooled. Thereafter, the solvent was removed under pressure. The concentrate was purified by column clromatography to obtain 0.66 g (85%) of 2-phenylpyridine as the target compound.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
catalyst
Reaction Step One
Quantity
39.1 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods IV

Procedure details

Pd(PPh3)4 (3.0 g, 2.6 mmol) was added to a solution of 2-chloro-3-carboxyethylpyridine (25 g, 134.7 mmol), phenylboronic acid (21.04 g, 172.6 mmol) and K2CO3 (55.1 g, 399 mmol) in 1,4-dioxane (200 mL) and water (200 mL). The reaction mixture was heated at 100° C. for 2 h. The solution was then cooled to room temperature and the dioxane was removed under reduced pressure. The resulting aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried (Na2SO4), filtered through celite, and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, 10-100% EtOAc/hexanes) to get the 2-phenylpyridine derivative in 91% yield (27.98 g). LC-MS Rt (retention time): 2.45 min, MS: (ES) m/z 228 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.04 g
Type
reactant
Reaction Step One
Name
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods V

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Yield
55

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 2-Phenylpyridine?

A1: this compound, with a molecular formula of C11H9N, possesses a molecular weight of 155.20 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure. [, , ] Additionally, its UV-visible spectrum often displays characteristic absorption bands arising from π-π* transitions within the aromatic rings. [, , ]

Q2: How does this compound perform under various conditions, and what are its key applications?

A2: this compound demonstrates remarkable stability under a range of conditions, making it suitable for diverse applications. It serves as a crucial ligand in the development of highly efficient organic light-emitting diodes (OLEDs), especially when coordinated to metals like iridium(III). [, , ] The incorporation of this compound derivatives into polymeric materials has also shown promise for enhanced charge transport and luminescence in optoelectronic devices. []

Q3: What is the impact of different substituents on the properties of this compound-based materials?

A3: Introducing substituents onto the phenyl or pyridine ring of this compound significantly impacts its electronic properties and, consequently, the performance of the resulting materials. For instance, electron-donating groups can lead to red-shifted emissions in iridium(III) complexes, making them suitable for applications in the red and near-infrared regions. [, ] Additionally, incorporating bulky substituents can impact the packing arrangement of molecules in the solid state, influencing the morphology and charge transport properties of thin films. [, ]

Q4: Can you elaborate on the catalytic applications of this compound complexes?

A4: this compound, when coordinated to transition metals, forms complexes exhibiting significant catalytic activity. For example, ruthenium(II) complexes bearing this compound ligands effectively catalyze C-H bond activation and arylation reactions in water. [] Notably, these complexes display good functional group tolerance and regioselectivity, enabling the synthesis of valuable organic compounds. []

Q5: How do this compound complexes compare to other catalysts in C-H activation reactions?

A5: this compound complexes, particularly those with ruthenium and palladium, offer distinct advantages in C-H activation reactions. These complexes often operate under milder conditions than traditional cross-coupling reactions, reducing the formation of unwanted byproducts. [, ] Moreover, the modular nature of this compound allows for fine-tuning of the catalyst's electronic and steric properties, enabling control over reactivity and selectivity. [, ]

Q6: How does computational chemistry contribute to our understanding of this compound and its derivatives?

A6: Computational methods like Density Functional Theory (DFT) provide valuable insights into the electronic structure, optical properties, and reactivity of this compound complexes. [, , ] DFT calculations can predict absorption and emission spectra, helping to rationalize experimental observations and guide the design of new materials. [, ] Moreover, theoretical investigations can unveil the intricate mechanistic details of catalytic reactions involving this compound complexes. [, ]

Q7: How do structural modifications of this compound influence its activity and properties?

A7: Modifying the structure of this compound, such as by introducing substituents or altering the ring system, significantly influences its properties. For example, incorporating electron-withdrawing groups can enhance the electron-accepting ability of the ligand, potentially impacting the photophysical properties of metal complexes. [, ] Conversely, introducing electron-donating groups can enhance the electron-donating ability and potentially lead to red-shifted emissions in metal complexes. [, ]

Q8: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of this compound-based materials?

A8: Enhancing the performance and longevity of this compound-based materials often necessitates specific formulation strategies. For example, in OLED fabrication, employing host-guest systems, where the this compound complex is dispersed in a suitable matrix, can significantly enhance its stability and efficiency. [, ] Furthermore, attaching long alkyl chains to the ligand framework can improve solubility, facilitating solution processing techniques for device fabrication. [, ]

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